[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19801107
InChI: InChI=1S/C6H5ClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H,2,11H2
SMILES:
Molecular Formula: C6H5ClF3N3
Molecular Weight: 211.57 g/mol

[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine

CAS No.:

Cat. No.: VC19801107

Molecular Formula: C6H5ClF3N3

Molecular Weight: 211.57 g/mol

* For research use only. Not for human or veterinary use.

[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine -

Specification

Molecular Formula C6H5ClF3N3
Molecular Weight 211.57 g/mol
IUPAC Name [2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine
Standard InChI InChI=1S/C6H5ClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H,2,11H2
Standard InChI Key VTXLKDUMYYRTFR-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(N=C1C(F)(F)F)Cl)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine is C₆H₅ClF₃N₃, with a molecular weight of 211.57 g/mol . Discrepancies in earlier reports, such as a proposed formula of C₇H₇ClF₃N₃, likely stem from typographical errors, as the CAS-registered data (CAS 2239306-81-9) definitively confirm the C₆H₅ClF₃N₃ composition .

Structural Features

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.

  • Substituents:

    • Chloro group (-Cl) at position 2.

    • Trifluoromethyl group (-CF₃) at position 6.

    • Methanamine (-CH₂NH₂) at position 4.
      The electron-withdrawing nature of the Cl and CF₃ groups enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions at position 4.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2239306-81-9
Molecular FormulaC₆H₅ClF₃N₃
Molecular Weight211.57 g/mol
IUPAC Name[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine

Synthesis and Manufacturing

Table 2: Representative Synthesis Conditions

ParameterDetailsSource
Reactants2-Chloro-6-(trifluoromethyl)pyrimidine, amine
Catalyst/SolventEthanol/water, Zn/NH₄Cl
Temperature20°C
Yield96% (analogous compound)

Physicochemical Properties

Spectral Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the methanamine protons (δ 3.8–4.2 ppm) and aromatic pyrimidine protons (δ 8.1–8.5 ppm).

    • ¹³C NMR: Peaks corresponding to the CF₃ group (δ 120–125 ppm, quartets due to J-C-F coupling).

  • Mass Spectrometry: A prominent molecular ion peak at m/z 211.1 [M+H]⁺ aligns with the molecular weight .

Solubility and Stability

While explicit solubility data are scarce, the compound is expected to exhibit limited water solubility due to its hydrophobic CF₃ group. Stability under ambient conditions is inferred from its solid-state characterization.

Applications in Medicinal Chemistry

Role as a Building Block

The compound’s reactive methanamine group enables its use in synthesizing:

  • Heterocyclic Derivatives: Coupling with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides.

  • Metal Complexes: Coordination with transition metals for catalytic or therapeutic applications.

Future Directions and Research Gaps

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • ADMET Profiling: Assessing pharmacokinetics and toxicity to advance therapeutic potential.

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